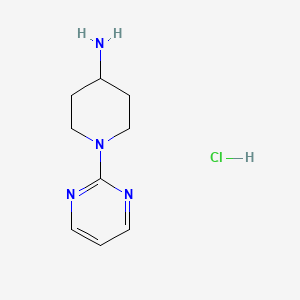

1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-pyrimidin-2-ylpiperidin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4.ClH/c10-8-2-6-13(7-3-8)9-11-4-1-5-12-9;/h1,4-5,8H,2-3,6-7,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSISMOAYXIBWDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NC=CC=N2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60671573 |

Source

|

| Record name | 1-(Pyrimidin-2-yl)piperidin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185309-58-3 |

Source

|

| Record name | 1-(Pyrimidin-2-yl)piperidin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 1-(Pyrimidin-2-yl)piperidin-4-amine Hydrochloride: A Privileged Scaffold in Modern Drug Discovery

This technical guide provides an in-depth exploration of 1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its chemical identity, synthesis, and the scientific rationale that positions it as a valuable building block in medicinal chemistry.

Introduction: The Convergence of Two Pharmacophores

At the heart of 1-(Pyrimidin-2-yl)piperidin-4-amine lies the fusion of two critical pharmacophoric units: the pyrimidine ring and the piperidine ring. The pyrimidine scaffold is a cornerstone of medicinal chemistry, being a fundamental component of DNA and RNA and exhibiting a vast array of therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.[1][2][3] The piperidine moiety, a saturated heterocycle, is also a prevalent feature in numerous natural products and synthetic drugs, often imparting favorable pharmacokinetic properties and enabling crucial interactions with biological targets.[4] The combination of these two rings in a single molecule creates a "privileged scaffold" that offers a versatile platform for the development of novel therapeutic agents.

This guide will serve as a comprehensive resource, detailing the synthesis, characterization, and potential applications of this compound, with a focus on the underlying chemical principles and experimental considerations.

Chemical Identity and Physicochemical Properties

Precise identification of a chemical entity is paramount for reproducible scientific research. The CAS number for the free base form, 1-(Pyrimidin-2-yl)piperidin-4-amine, is well-established. However, it is important to note that different commercial suppliers may list distinct CAS numbers for the hydrochloride salt.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 4-Amino-1-(2-pyrimidinyl)piperidine hydrochloride | [5] |

| CAS Number (Free Base) | 412355-81-8 | [5][6] |

| CAS Number (Dihydrochloride) | 1179369-48-2 | [7] |

| CAS Number (Hydrochloride) | 1185309-58-3 | [8] |

| Molecular Formula (Free Base) | C₉H₁₄N₄ | [5] |

| Molecular Weight (Free Base) | 178.23 g/mol | [5] |

| Molecular Formula (Dihydrochloride) | C₉H₁₆Cl₂N₄ | [9][10] |

| Molecular Weight (Dihydrochloride) | 251.16 g/mol | [10] |

Structure of 1-(Pyrimidin-2-yl)piperidin-4-amine:

Caption: Chemical structure of 1-(Pyrimidin-2-yl)piperidin-4-amine.

Synthesis and Mechanistic Considerations

The synthesis of 1-(Pyrimidin-2-yl)piperidin-4-amine and its subsequent conversion to the hydrochloride salt can be achieved through a logical and well-established synthetic route. A common and effective strategy involves the nucleophilic aromatic substitution (SNAAr) of a halogenated pyrimidine with an appropriately protected aminopiperidine derivative.

Proposed Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway, starting from commercially available precursors.

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of the Free Base

This protocol is based on established methodologies for similar transformations.[11]

Step 1: Nucleophilic Aromatic Substitution

-

To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) in a suitable solvent such as n-butanol or DMSO, add 2-chloropyrimidine (1.1 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 eq).

-

For more challenging substitutions, a palladium catalyst and a phosphine ligand (e.g., Pd₂(dba)₃ and X-Phos) can be employed to facilitate the reaction.[12]

-

Heat the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS until the starting materials are consumed.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Causality: The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the 2-position towards nucleophilic attack by the secondary amine of the piperidine. The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The Boc protecting group on the primary amine of the piperidine prevents it from competing in the nucleophilic substitution.

Step 2: Deprotection

-

Dissolve the crude Boc-protected intermediate in a suitable solvent such as ethyl acetate or dichloromethane.

-

Add an excess of a strong acid, typically 4 M HCl in ethyl acetate or trifluoroacetic acid (TFA).[12]

-

Stir the mixture at room temperature for 2-4 hours. The deprotection progress can be monitored by TLC or LC-MS.

-

Upon completion, the product may precipitate as the hydrochloride salt. If not, concentrate the solvent under reduced pressure.

-

To obtain the free base, neutralize the resulting salt with a base (e.g., saturated sodium bicarbonate solution) and extract with an organic solvent.

-

Dry the organic layer, filter, and concentrate to yield 1-(Pyrimidin-2-yl)piperidin-4-amine as the free base.

Causality: The strong acidic conditions cleave the acid-labile tert-butoxycarbonyl (Boc) protecting group, liberating the primary amine.

Experimental Protocol: Hydrochloride Salt Formation

The formation of a hydrochloride salt is a common strategy to improve the solubility and stability of amine-containing compounds.[13][14]

-

Dissolve the purified 1-(Pyrimidin-2-yl)piperidin-4-amine free base in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 4 M HCl in ethyl acetate or ethereal HCl) dropwise with stirring.

-

The hydrochloride salt will typically precipitate out of the solution. If precipitation is slow, it can be induced by cooling the mixture or by the addition of a less polar co-solvent like diethyl ether.[15]

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final this compound.

Self-Validation: The formation of the salt can be confirmed by a noticeable change in physical properties (e.g., from an oil to a crystalline solid) and by analytical techniques such as FT-IR, which will show characteristic N-H stretching bands for the ammonium salt.[13]

Applications in Drug Discovery and Medicinal Chemistry

The structural motif of 1-(Pyrimidin-2-yl)piperidin-4-amine is of high interest in drug discovery due to the diverse biological activities associated with its constituent parts.

-

Anticancer Agents : Pyrimidine derivatives are integral to many anticancer drugs. The pyrimidine ring can act as a hinge-binding motif for various protein kinases, which are often dysregulated in cancer. Fused pyridopyrimidines, a related class of compounds, have shown a broad spectrum of antitumor activities.[16]

-

Antiviral and Antimicrobial Properties : The pyrimidine nucleus is a key component in several antiviral and antimicrobial agents.[1][2]

-

Central Nervous System (CNS) Activity : Piperidine derivatives are well-known for their activity in the central nervous system.[1]

-

Versatile Intermediate : This compound serves as a valuable intermediate for further chemical modifications. The primary amine on the piperidine ring is a nucleophilic handle that can be readily functionalized to generate libraries of new chemical entities for high-throughput screening.[11]

The combination of a hydrogen bond acceptor (pyrimidine nitrogens) and a donor/nucleophilic site (primary amine) within a semi-rigid framework makes this molecule an attractive starting point for fragment-based drug design and lead optimization campaigns.

References

-

Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. Available at: [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health. Available at: [Link]

-

Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

-

Amine and HCl - salt formation reaction. YouTube. Available at: [Link]

-

AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY OF PYRIMIDINES. ResearchGate. Available at: [Link]

- Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same. Google Patents.

-

Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences. Available at: [Link]

-

Piperidine Synthesis. DTIC. Available at: [Link]

-

Isolation of primary amines as HCL salt problem. Sciencemadness.org. Available at: [Link]

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of Applied Pharmaceutical Science. Available at: [Link]

- method for salt preparation. Google Patents.

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. National Institutes of Health. Available at: [Link]

-

Synthesis of (N‐(pyrimidin‐2‐yl)‐4‐((1,7,7‐trimethylbicyclo [2.2.1] heptan‐2‐ylidene) amino) benzenesulfonamide. ResearchGate. Available at: [Link]

-

Hydrochloride salt of amine. Reddit. Available at: [Link]

-

Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC. Available at: [Link]

-

1-(pyrimidin-4-yl)piperidin-3-amine dihydrochloride. ChemBK. Available at: [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrevlett.com [chemrevlett.com]

- 5. 412355-81-8|4-Amino-1-(2-pyrimidinyl)piperidine|BLD Pharm [bldpharm.com]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. Combi-Blocks [combi-blocks.com]

- 8. guidechem.com [guidechem.com]

- 9. chembk.com [chembk.com]

- 10. 1439894-62-8|(S)-1-(Pyrimidin-2-yl)piperidin-3-amine dihydrochloride|BLD Pharm [bldpharm.com]

- 11. EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same - Google Patents [patents.google.com]

- 12. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. m.youtube.com [m.youtube.com]

- 15. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

- 16. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridinylpyrimidines selectively inhibit human methionine aminopeptidase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-amine hydrochloride [smolecule.com]

- 9. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Purity and Characterization of 1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride

Introduction: The Significance of 1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride in Drug Discovery

This compound is a heterocyclic compound featuring a pyrimidine ring linked to a piperidine core. This structural motif is of significant interest to medicinal chemists and drug development professionals. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals, valued for its ability to introduce conformational rigidity and modulate physicochemical properties, while the pyrimidine moiety is a cornerstone of many biologically active molecules, including kinase inhibitors. The precise control over the purity and solid-state form of the hydrochloride salt of this compound is paramount, as it directly impacts its stability, bioavailability, and ultimately, its safety and efficacy as a potential therapeutic agent or key intermediate.

This guide provides a comprehensive framework for the analytical characterization and purity assessment of this compound. We will delve into the rationale behind selecting specific analytical techniques, provide detailed, field-proven protocols, and discuss the interpretation of the resulting data. Our approach is grounded in the principles of Quality by Design (QbD) and adheres to the rigorous standards set forth by international regulatory bodies.

Part 1: Impurity Profiling - A Proactive Approach to Purity

Ensuring the purity of an Active Pharmaceutical Ingredient (API) begins with a thorough understanding of its potential impurities. These can arise from the synthetic route, degradation, or storage. A plausible and common synthetic pathway for 1-(Pyrimidin-2-yl)piperidin-4-amine is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloropyrimidine and piperidin-4-amine, followed by salt formation with hydrochloric acid.

This postulated synthesis allows us to anticipate several classes of impurities:

-

Process-Related Impurities:

-

Starting Materials: Unreacted 2-chloropyrimidine (Impurity A) and piperidin-4-amine (Impurity B).

-

By-products: Impurities from side reactions, such as the formation of a bis-substituted product where a second piperidine moiety reacts with the initial product.

-

-

Degradation Products: The pyrimidine ring can be susceptible to hydrolysis under certain pH and temperature conditions, potentially leading to ring-opening.[1][2]

The following diagram illustrates the postulated synthetic route and the origin of key potential impurities.

Caption: Postulated synthesis and potential impurity sources.

Part 2: The Analytical Control Strategy - An Orthogonal Approach

No single analytical technique can fully elucidate the purity and characteristics of a pharmaceutical compound. Therefore, we employ an orthogonal approach, using multiple methods that measure different physicochemical properties to build a comprehensive quality profile.

The following workflow provides a robust strategy for the complete characterization of a new batch of this compound.

Caption: Comprehensive analytical workflow for batch release.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination

Reverse-phase HPLC with UV detection is the workhorse for purity assessment due to its high resolution, sensitivity, and robustness. The pyrimidine ring provides a strong chromophore, making UV detection highly suitable.

Experimental Protocol: RP-HPLC Method

-

Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or multi-wavelength UV detector.

-

Chromatographic Conditions:

-

Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C18 column provides excellent retention and separation for moderately polar compounds like our target molecule.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water. The acid helps to protonate the amine groups, ensuring sharp peak shapes and consistent retention.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A gradient elution is chosen to ensure elution of potential impurities with a wide range of polarities. For example: 0-20 min, 5% to 95% B; 20-25 min, 95% B; 25.1-30 min, 5% B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C. Temperature control is critical for reproducible retention times.

-

Detection Wavelength: 239 nm, selected based on the UV absorbance maximum of similar pyrimidine structures.[3] A DAD is used to check for peak purity and identify co-eluting impurities.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound and dissolve in a 10 mL volumetric flask using a 50:50 mixture of water and acetonitrile (diluent) to create a 1 mg/mL stock solution.

-

Further dilute as necessary for linearity studies.

-

-

Method Validation: The method must be validated according to ICH Q2(R2) guidelines.[4][5] This is a self-validating system; if the validation parameters are met, the method is deemed suitable for its intended purpose.

| Validation Parameter | Purpose | Typical Acceptance Criteria | Reference |

| Specificity | To ensure the signal is from the analyte only, free from interference from impurities, degradants, or placebo. | Peak purity index > 0.999; Baseline resolution between adjacent peaks. | [3][6] |

| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. | [7][8] |

| Accuracy | To measure the closeness of the test results to the true value. | 98.0% - 102.0% recovery for the assay of the drug substance. | [3][8] |

| Precision | To assess the degree of scatter between a series of measurements. (Repeatability & Intermediate Precision). | RSD ≤ 2.0% for multiple preparations. | [3][8] |

| LOD & LOQ | To determine the lowest concentration of analyte that can be reliably detected and quantified. | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. | [7] |

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | RSD of results should remain within acceptable limits (e.g., ≤ 2.0%). | [6][8] |

Structural Elucidation and Identity Confirmation

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation. Both ¹H and ¹³C NMR are essential.

Experimental Protocol: NMR Analysis

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts to observe exchangeable protons.

-

Data Acquisition: Acquire standard ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to aid in assignments.

Expected Spectral Features (Predicted):

-

¹H NMR (in D₂O):

-

Pyrimidine Protons: A doublet around δ 8.5 ppm (protons at C4 and C6) and a triplet around δ 6.8 ppm (proton at C5).

-

Piperidine Protons: Complex multiplets between δ 1.5-4.5 ppm. The protons adjacent to the pyrimidine-linked nitrogen will be downfield (around δ 4.5 ppm). The proton on the carbon bearing the amine group will be around δ 3.0-3.5 ppm.

-

-

¹³C NMR (in D₂O):

-

Pyrimidine Carbons: Peaks in the aromatic region, typically with the carbon between the two nitrogens (C2) being the most downfield (around δ 160-165 ppm).

-

Piperidine Carbons: Aliphatic signals between δ 25-55 ppm.

-

2.2.2. Mass Spectrometry (MS)

MS confirms the molecular weight and can provide structural information through fragmentation patterns.

Experimental Protocol: MS Analysis

-

Instrumentation: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer. High-resolution MS (HRMS) is preferred for accurate mass determination.

-

Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.

-

Analysis: Infuse the sample directly or analyze the eluent from the HPLC system (LC-MS). Acquire spectra in positive ion mode.

Expected Results:

-

Parent Ion: The protonated molecule [M+H]⁺ corresponding to the free base (C₉H₁₄N₄), with an expected m/z of 179.1291. HRMS should confirm this mass to within 5 ppm.

-

Fragmentation: The fragmentation pattern will be key to confirming the structure. Common fragmentation pathways for pyrimidine and piperidine structures include cleavage of the C-N bonds of the piperidine ring and fragmentation of the pyrimidine ring.[9][10]

Solid-State Characterization

The solid-state properties of an API hydrochloride salt are critical as they can affect stability, solubility, and manufacturability.

2.3.1. X-Ray Powder Diffraction (XRPD)

XRPD is the definitive technique for identifying the crystalline form (polymorph) and determining the degree of crystallinity.[11][12] Each crystalline form produces a unique diffraction pattern, acting as a "fingerprint." A broad, featureless halo indicates amorphous material.

Experimental Protocol: XRPD Analysis

-

Instrumentation: A powder X-ray diffractometer with a copper (Cu Kα) X-ray source.

-

Sample Preparation: Lightly pack a few milligrams of the powder sample onto a zero-background sample holder.

-

Data Acquisition: Scan the sample over a suitable 2θ range (e.g., 2° to 40°) with an appropriate step size and scan speed.

Data Interpretation: The resulting diffractogram, a plot of intensity vs. 2θ angle, is compared against a reference pattern for the desired crystalline form. The absence of a broad halo confirms high crystallinity.

2.3.2. Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on thermal events like melting, decomposition, and solvent loss.[13][14]

Experimental Protocol: Thermal Analysis

-

Instrumentation: A calibrated DSC and TGA instrument. Simultaneous TGA-DSC instruments can improve productivity.[15]

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan. For DSC, crimp a lid onto the pan.

-

DSC Method: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge. A sharp endotherm indicates the melting point of a crystalline solid.

-

TGA Method: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge. A weight loss step indicates the loss of volatile components (e.g., water, residual solvents) or decomposition.

Expected Results:

-

TGA: A stable baseline with no significant weight loss until high temperatures indicates the absence of residual solvents or hydrates.

-

DSC: A single, sharp endotherm at a characteristic temperature confirms the melting point and indicates a high degree of crystalline purity. Broad peaks or multiple thermal events could suggest the presence of impurities or multiple polymorphic forms.

Conclusion

The comprehensive analytical strategy detailed in this guide provides a robust framework for ensuring the purity, identity, and solid-state characteristics of this compound. By integrating orthogonal techniques—chromatographic, spectroscopic, and thermal—we create a self-validating system that provides a high degree of confidence in the quality of the material. This rigorous, science-driven approach is essential for advancing promising molecules through the drug development pipeline and ensuring the delivery of safe and effective medicines.

References

- Muszalska, I., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research.

-

Pharmaffiliates. N-(Piperidin-4-yl)pyrimidin-2-amine. Pharmaffiliates. Available at: [Link]

-

Request PDF. (n.d.). Differential Scanning Calorimetry and Thermogravimetric Analysis. ResearchGate. Available at: [Link]

-

Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619. Available at: [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

-

European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

-

ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate. Available at: [Link]

-

Ataman Kimya. PIPERIDINE. Ataman Kimya. Available at: [Link]

-

ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer... ResearchGate. Available at: [Link]

-

Request PDF. (2011). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. Available at: [Link]

-

ResearchGate. (2019). Synthesis and Characterization of some New synthesis of N-(pyrimidin-2-yl)benzenesulfonamide derivatives combined with oxaimidizolidine. ResearchGate. Available at: [Link]

-

American Pharmaceutical Review. (2011). X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review. Available at: [Link]

-

Request PDF. (2002). Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. ResearchGate. Available at: [Link]

-

University of Malta. (2023). Piperazine-Amberlyst®15-catalysed synthesis of 2-amino-4H-chromenes, chromeno[2,3-b]. University of Malta OAR. Available at: [Link]

-

Apicule. (n.d.). Piperidin-4-ol (CAS No: 5382-16-1) API Intermediate Manufacturers. Apicule. Available at: [Link]

-

ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Available at: [Link]

-

World Health Organization. (2016). GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. DCVMN. Available at: [Link]

-

MDPI. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. Available at: [Link]

-

Powder Diffraction. (2006). Powder diffraction investigations of some organic hydrochlorides. Powder Diffraction, 21(4), 310-313. Available at: [Link]

-

Biology LibreTexts. (2021). 22.4: Biosynthesis and Degradation of Nucleotides. Biology LibreTexts. Available at: [Link]

-

Ami Instruments. (2024). Application of Thermal Analysis in Pharmaceutical Field – Revefenacin. Ami Instruments. Available at: [Link]

-

PMC. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]

-

Improved Pharma. (2024). X-ray Powder Diffraction (XRPD). Improved Pharma. Available at: [Link]

-

PMC. (2013). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PubMed Central. Available at: [Link]

-

Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

-

Scielo. (2017). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Brazilian Journal of Pharmaceutical Sciences, 53(1). Available at: [Link]

-

PubMed. (2013). 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine. PubMed. Available at: [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]

-

eGyanKosh. (n.d.). DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES. eGyanKosh. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. Available at: [Link]

-

AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM. Available at: [Link]

-

Forensic Science International. (2012). Synthesis and impurity profiling of MDMA prepared from commonly available starting materials. Forensic Science International, 223(1-3), 286-293. Available at: [Link]

-

Journal of Drug Delivery and Therapeutics. (2019). Analytical Method Development and Validation: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 953-958. Available at: [Link]

-

AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

-

Journal of Mass Spectrometry. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Mass Spectrometry, 42(5), 585-591. Available at: [Link]

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]

-

PubMed. (1998). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 36(4), 283-288. Available at: [Link]

-

Moodle@Units. (2001). X-ray Diffraction III: Pharmaceutical Applications. Pharmaceutical Technology. Available at: [Link]

-

NETZSCH. (n.d.). TGA – Thermogravimetric Analysis DSC – Differential Scanning Calorimeter. NETZSCH. Available at: [Link]

-

MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Available at: [Link]

-

Asian Journal of Pharmaceutical Research. (2019). Recent Analytical Methods of Anti-Helmintic Agents. Asian Journal of Pharmaceutical Research, 9(3), 199-205. Available at: [Link]

-

MDPI. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. MDPI. Available at: [Link]

-

Pharma Pathway. (2024). ANALYTICAL METHOD VALIDATION IN PHARMA. Pharma Pathway. Available at: [Link]

Sources

- 1. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. ptfarm.pl [ptfarm.pl]

- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. database.ich.org [database.ich.org]

- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 7. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. seer.ufrgs.br [seer.ufrgs.br]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. improvedpharma.com [improvedpharma.com]

- 13. researchgate.net [researchgate.net]

- 14. Thermal Analysis in Pharmaceuticals | AMI Tech Library [ami-instruments.com]

- 15. azom.com [azom.com]

The Emergence of a Versatile Scaffold: A Technical Guide to 1-(Pyrimidin-2-yl)piperidin-4-amine Hydrochloride

Abstract

The confluence of pyrimidine and piperidine rings has yielded a plethora of biologically active molecules, establishing this combined scaffold as a "privileged" structure in modern medicinal chemistry. This technical guide delves into the core aspects of 1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride, a key chemical intermediate that embodies the synthetic utility and therapeutic potential of this structural class. While a singular "discovery" narrative of this specific hydrochloride salt is not prominently documented, its history is intrinsically linked to the broader exploration of pyrimidine-piperidine derivatives in drug discovery. This guide will illuminate its synthetic pathways, physicochemical properties, and its role as a foundational building block for developing novel therapeutics, particularly in the realm of kinase inhibition.

Introduction: The Strategic Importance of the Pyrimidine-Piperidine Core

The pyrimidine ring, a fundamental component of nucleic acids, is a cornerstone heterocycle in drug design, offering a versatile array of hydrogen bonding capabilities and substitution points.[1] Similarly, the piperidine moiety is a prevalent scaffold in numerous approved drugs, valued for its ability to confer favorable pharmacokinetic properties and introduce three-dimensional complexity.[2] The amalgamation of these two motifs in structures like 1-(Pyrimidin-2-yl)piperidin-4-amine has proven to be a highly fruitful strategy in the pursuit of novel therapeutic agents. Derivatives of this core structure have been investigated for a wide range of biological activities, including their potential as anticancer, anti-inflammatory, and central nervous system (CNS) active agents.[1][3]

This guide provides a comprehensive overview of this compound, not as a standalone therapeutic, but as a critical starting material that enables the exploration of this rich chemical space.

Physicochemical Properties and Characterization

1-(Pyrimidin-2-yl)piperidin-4-amine and its dihydrochloride salt are commercially available, facilitating their use in synthetic chemistry.[4]

| Property | 1-(Pyrimidin-2-yl)piperidin-4-amine | 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride |

| CAS Number | 412355-81-8 | 1179369-48-2 |

| Molecular Formula | C₉H₁₄N₄ | C₉H₁₆Cl₂N₄ |

| Molecular Weight | 178.23 g/mol | 251.16 g/mol |

| Appearance | White to off-white solid | White to off-white solid |

| Solubility | Soluble in organic solvents | Soluble in water and polar protic solvents |

The hydrochloride salt form is often preferred in a laboratory setting due to its increased stability and solubility in aqueous media, which can be advantageous for certain reaction conditions and for biological screening.

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that relies on established principles of heterocyclic chemistry. A plausible and efficient synthetic route is outlined below, starting from commercially available precursors.

Retrosynthetic Analysis

A logical retrosynthetic approach involves the disconnection of the C-N bond between the pyrimidine and piperidine rings, suggesting a nucleophilic aromatic substitution (SNAr) reaction as the key bond-forming step.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 3. US9199944B2 - N2,N4-bis(4-(piperazine-1-yl)phenyl)pirimidine-2,4-diamine derivative or pharmaceutically acceptable salt thereof, and composition containing same as active ingredient for preventing or treating cancer - Google Patents [patents.google.com]

- 4. alchempharmtech.com [alchempharmtech.com]

Methodological & Application

Application Notes and Protocols for Antimicrobial Studies of 1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride

Introduction: The Promise of Pyrimidine-Piperidine Scaffolds in Antimicrobial Drug Discovery

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unconventional mechanisms of action. Heterocyclic compounds, particularly those containing pyrimidine and piperidine moieties, represent a promising frontier in this endeavor. The pyrimidine ring is a fundamental building block of nucleic acids and is found in numerous clinically approved drugs, where it often interacts with essential enzymes and genetic material.[1][2] The piperidine scaffold, a prevalent feature in many natural alkaloids and synthetic pharmaceuticals, is known to confer favorable pharmacokinetic properties. The convergence of these two pharmacophores in 1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride suggests a strong potential for biological activity, making it a compelling candidate for antimicrobial screening.

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial potential of this compound. The protocols herein are designed to be self-validating, grounded in established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), and are presented with the scientific rationale underpinning each experimental choice.

Compound Handling and Safety Precautions

As this compound is a novel compound with an uncharacterized toxicological profile, it is imperative to handle it with the utmost care in a laboratory setting.[3][4]

General Handling:

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the compound.[5]

-

Ventilation: All manipulations of the solid compound or its concentrated solutions should be performed in a certified chemical fume hood to minimize the risk of inhalation.[6]

-

Spill Management: In the event of a spill, treat it as a major incident. Evacuate the immediate area and follow established laboratory protocols for chemical spill cleanup.[4]

Storage:

-

Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

-

The container should be tightly sealed and clearly labeled.

Phase 1: Primary Antimicrobial Susceptibility Testing

The initial phase of evaluation focuses on determining the in vitro antimicrobial activity of this compound against a panel of clinically relevant microorganisms.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a gold standard for quantifying the in vitro activity of an antimicrobial agent.[1] This protocol is aligned with the guidelines set forth by CLSI and EUCAST.[7][8][9]

Principle: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism after a defined incubation period.

Experimental Workflow:

Caption: Workflow for MIC Determination.

Detailed Protocol:

-

Preparation of Compound Stock Solution:

-

Accurately weigh 10 mg of this compound and dissolve it in 1 mL of sterile dimethyl sulfoxide (DMSO) to prepare a 10 mg/mL stock solution.

-

Rationale: DMSO is a common solvent for novel compounds; however, its final concentration in the assay should not exceed 1% (v/v) to avoid solvent-induced toxicity to the microorganisms.

-

-

Preparation of Microbial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

-

Transfer the colonies to a tube containing sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Assay Procedure:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the compound stock solution to the first well of each row to be tested and mix. This creates the highest concentration to be tested.

-

Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

-

Inoculate each well (except the negative control) with 10 µL of the diluted microbial suspension.

-

The final volume in each well will be approximately 110 µL.

-

Controls:

-

Positive Control: Wells containing broth and inoculum but no test compound.

-

Negative Control: Wells containing broth only.

-

Solvent Control: Wells containing broth, inoculum, and the highest concentration of DMSO used in the assay.

-

-

-

Incubation and Reading:

-

Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

-

The MIC is read as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

-

Data Presentation:

| Microorganism | Strain (ATCC) | MIC (µg/mL) of 1-(Pyrimidin-2-yl)piperidin-4-amine HCl | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |

| Staphylococcus aureus | 29213 | [Insert experimental value] | [Insert experimental value] |

| Escherichia coli | 25922 | [Insert experimental value] | [Insert experimental value] |

| Pseudomonas aeruginosa | 27853 | [Insert experimental value] | [Insert experimental value] |

| Candida albicans | 90028 | [Insert experimental value] | [Insert experimental value] |

Determination of Minimum Bactericidal Concentration (MBC)

Principle: To determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), an aliquot from the clear wells of the MIC assay is subcultured onto agar plates. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Protocol:

-

Following MIC determination, take a 10 µL aliquot from each well showing no visible growth.

-

Spot-inoculate the aliquot onto a fresh, antibiotic-free agar plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration from the MIC plate that shows no colony formation on the subculture plate.

Phase 2: Cytotoxicity Assessment

It is crucial to evaluate the potential toxicity of a novel antimicrobial compound to mammalian cells to assess its therapeutic index. The MTT assay is a widely used colorimetric method to determine cell viability.[10]

MTT Assay for Cytotoxicity

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Experimental Workflow:

Caption: Workflow for MTT Cytotoxicity Assay.

Detailed Protocol:

-

Cell Seeding:

-

Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a range of concentrations of this compound in culture medium.

-

Remove the old medium from the cells and replace it with 100 µL of medium containing the test compound at various concentrations.

-

Include wells with untreated cells and cells treated with the vehicle (DMSO) as controls.

-

Incubate for 24 or 48 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

-

Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the compound concentration to determine the 50% inhibitory concentration (IC₅₀).

-

Data Presentation:

| Cell Line | Exposure Time (hours) | IC₅₀ (µM) of 1-(Pyrimidin-2-yl)piperidin-4-amine HCl |

| HEK293 | 24 | [Insert experimental value] |

| HEK293 | 48 | [Insert experimental value] |

| HepG2 | 24 | [Insert experimental value] |

| HepG2 | 48 | [Insert experimental value] |

Phase 3: Preliminary Mechanism of Action Studies

Should this compound demonstrate potent antimicrobial activity and low cytotoxicity, preliminary studies can be undertaken to elucidate its mechanism of action.

Hypothesized Mechanisms for Pyrimidine Derivatives:

Pyrimidine-containing compounds can exert their antimicrobial effects through various mechanisms, including:

-

Inhibition of Nucleic Acid Synthesis: By acting as an antimetabolite and interfering with the synthesis of DNA and RNA.

-

Enzyme Inhibition: Targeting essential bacterial enzymes, such as dihydrofolate reductase.[12]

-

Disruption of Cell Division: Some pyrimidine derivatives have been shown to inhibit the polymerization of the FtsZ protein, which is crucial for bacterial cytokinesis.[12]

Suggested Preliminary Experiments:

-

Macromolecular Synthesis Inhibition Assays: Utilize radiolabeled precursors (e.g., [³H]-thymidine for DNA, [³H]-uridine for RNA, [³H]-leucine for protein, and [¹⁴C]-N-acetylglucosamine for peptidoglycan) to determine which macromolecular synthesis pathway is inhibited by the compound.

-

Bacterial Cytological Profiling: Employ fluorescence microscopy to observe changes in bacterial morphology, nucleoid segregation, and cell membrane integrity after treatment with the compound.

Conclusion and Future Directions

These application notes provide a robust and systematic approach to the initial antimicrobial evaluation of this compound. The data generated from these protocols will establish a foundational understanding of the compound's antimicrobial spectrum, potency, and preliminary safety profile. Promising results should be followed by more in-depth mechanistic studies, in vivo efficacy testing in animal models of infection, and structure-activity relationship (SAR) studies to optimize the compound's properties. The exploration of novel chemical scaffolds like this compound is a critical step in the global effort to combat antimicrobial resistance.

References

-

European Committee on Antimicrobial Susceptibility Testing. (2024). MIC Determination. Retrieved from [Link]

-

Zhuang, J., & Ma, S. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. ChemMedChem, 15(20), 1875–1886. Retrieved from [Link]

-

National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

-

Clinical and Laboratory Standards Institute. (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

-

Texas Woman's University. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]

-

Zhuang, J., & Ma, S. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. ResearchGate. Retrieved from [Link]

-

Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Retrieved from [Link]

-

Schön, T., et al. (2021). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. Clinical Microbiology and Infection, 27(9), 1288-1294. Retrieved from [Link]

-

National Research Council (US) Committee on Prudent Chemical Management. (2011). A Guide to Prudent Chemical Management. National Academies Press (US). Retrieved from [Link]

-

Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

-

Al-Said, M. S., et al. (2011). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 16(12), 10232-10245. Retrieved from [Link]

-

CHAIN. (2016). Antimicrobial Susceptibility Testing (CLSI) (Master) Version 1.01. Retrieved from [Link]

-

Wang, Y., et al. (2023). Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Strategic Actions. ACS Chemical Health & Safety, 30(5), 33-43. Retrieved from [Link]

-

ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

-

Clinical and Laboratory Standards Institute. (2016). M100S: Performance Standards for Antimicrobial Susceptibility Testing. ResearchGate. Retrieved from [Link]

-

University of Wisconsin-La Crosse. (2020). Part D: Chemical Safety Procedures for Laboratories. Retrieved from [Link]

-

Q world Medical Education & FRCPathPrep. (2024, January 23). FRCPath Medical Microbiology Tutorials: EUCAST reading guide for broth microdilution. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Antibacterial activity of pyrimidine derivatives. Retrieved from [Link]

-

Medical Notes. (2025). Molds-Broth Microdilution Testing (EUCAST): Introduction, Principle. Retrieved from [Link]

-

ResearchGate. (n.d.). Plate outline for MIC determination by broth microdilution using the EUCAST reference method. Retrieved from [Link]

-

Antimicrobials. (2021, April 3). Antimicrobials: Mechanism of action. YouTube. Retrieved from [Link]

Sources

- 1. EUCAST: MIC Determination [eucast.org]

- 2. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. twu.edu [twu.edu]

- 5. mdpi.com [mdpi.com]

- 6. uwlax.edu [uwlax.edu]

- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 8. nih.org.pk [nih.org.pk]

- 9. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride Solubility in PBS

Last Updated: January 26, 2026

Introduction

Welcome to the technical support guide for 1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in Phosphate-Buffered Saline (PBS). As a hydrochloride salt of a basic compound, its solubility is expected to be pH-dependent and can be influenced by the composition of the buffer. This guide provides a structured, question-and-answer approach to diagnose and resolve common solubility issues, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My this compound is not dissolving in PBS at my target concentration. What are the immediate steps I should take?

Answer:

Initial insolubility is a common hurdle. Before making significant changes to your protocol, let's address the most common physical factors that can be easily optimized.

Underlying Principle: The dissolution rate of a solid in a liquid is governed by factors that increase the interaction between the solute and the solvent.[1] Physical agitation and temperature increase the kinetic energy of the system, facilitating the breakdown of the crystal lattice and interaction with the solvent molecules.[2]

Troubleshooting Protocol 1.1: Basic Physical Dissolution Enhancement

-

Increase Agitation:

-

Vortexing: For small volumes (e.g., in microtubes), vortex the solution vigorously for 1-2 minutes.

-

Magnetic Stirring: For larger volumes, add a sterile magnetic stir bar and stir the solution at a moderate speed for 15-30 minutes at room temperature.

-

-

Apply Gentle Heat:

-

Warm the PBS solution to 37°C in a water bath.

-

Attempt to dissolve the compound in the pre-warmed buffer while agitating.

-

Caution: Do not exceed 40°C unless you have data on the compound's thermal stability. Degradation is a risk with excessive heat.

-

-

Increase Dissolution Time:

-

Some compounds require more time to dissolve fully. Allow the mixture to stir for up to 2 hours at room temperature, protected from light if the compound is light-sensitive.

-

-

Particle Size Reduction:

-

If you are working with a crystalline solid, gently crushing the powder with a spatula before adding it to the solvent can increase the surface area, which may improve the dissolution rate.[3]

-

If these steps do not resolve the issue, it is likely that the problem is related to the chemical properties of the compound and the buffer, which are addressed in the following sections.

Question 2: I've tried vortexing and gentle warming, but the compound still precipitates. Could the pH of my PBS be the problem?

Answer:

Absolutely. The pH of the solution is a critical factor for the solubility of ionizable compounds like this compound.[4]

Underlying Principle: 1-(Pyrimidin-2-yl)piperidin-4-amine is a weak base. It is supplied as a hydrochloride salt to enhance its aqueous solubility.[5] In this salt form, the amine groups are protonated (positively charged). The solubility of the compound is highest at acidic pH values where it remains in its protonated, salt form. As the pH increases towards the compound's pKa, the amine groups begin to deprotonate, converting the compound to its less soluble free base form, which can lead to precipitation.[6] Standard PBS is typically buffered at pH 7.4, which may be high enough to cause the conversion of the hydrochloride salt to the less soluble free base.

Troubleshooting Protocol 2.1: pH Adjustment and Verification

-

Verify PBS pH: Use a calibrated pH meter to confirm that the pH of your PBS is indeed 7.4. Variations in preparation can lead to pH shifts.

-

Stepwise pH Reduction:

-

Prepare a small test batch of your compound suspension in PBS.

-

While stirring, add small aliquots of dilute HCl (e.g., 0.1 M) to slowly decrease the pH.

-

Monitor for dissolution. You should observe increased solubility as the pH drops.

-

Determine the pH at which your compound fully dissolves. This is your "solubility pH."

-

-

Consider Experimental Constraints:

-

If your experimental system (e.g., cell culture) is sensitive to pH changes, you may need to find a compromise between compound solubility and biological viability.

-

A slight reduction in pH to 7.0 or 6.8 might be sufficient to maintain solubility without adversely affecting the cells.

-

The relationship between the state of the compound and pH is illustrated below:

Caption: Workflow to test for the common-ion effect.

Question 4: I've adjusted the pH and tried a chloride-free buffer, but I'm still facing solubility limits. What other strategies can I employ?

Answer:

If you've addressed the primary issues of pH and common ions, you may be facing a challenge with the compound's intrinsic solubility. In this situation, the next step is to use a co-solvent, typically Dimethyl Sulfoxide (DMSO), to create a stock solution that can then be diluted into your aqueous buffer. [7] Underlying Principle: Many organic molecules have low aqueous solubility but are readily soluble in organic solvents like DMSO. [8]By creating a highly concentrated stock solution in DMSO, you can introduce the compound into the aqueous buffer in a small volume, keeping the final DMSO concentration low enough to be tolerated by most biological systems. [9]However, this can lead to "kinetic solubility" issues, where the compound may precipitate out of the aqueous solution over time as it equilibrates. [10]

Troubleshooting Protocol 4.1: The Co-Solvent (DMSO) Stock Method

-

Prepare a High-Concentration Stock Solution:

-

Dissolve this compound in 100% DMSO to create a concentrated stock (e.g., 10 mM, 50 mM, or higher, depending on its solubility in DMSO).

-

Ensure the compound is fully dissolved in DMSO before proceeding. Gentle warming (to 37°C) or sonication can be used if necessary.

-

-

Dilution into PBS:

-

Vortex the PBS solution while adding the DMSO stock drop-wise. This rapid mixing is crucial to prevent localized high concentrations of the compound that can cause immediate precipitation.

-

The final concentration of DMSO in your assay should be kept as low as possible, typically ≤ 0.5% , to avoid solvent-induced artifacts. Always run a vehicle control (PBS + same final concentration of DMSO) in your experiments.

-

-

Assess Kinetic Solubility:

-

After dilution, visually inspect the solution for any signs of cloudiness or precipitate.

-

Let the solution sit at the experimental temperature for a period (e.g., 30 minutes to 2 hours) and re-inspect to see if the compound has precipitated over time.

-

Quantitative Data Summary: Co-Solvent Strategy

| Parameter | Guideline | Rationale |

| Stock Concentration | 10-100 mM in 100% DMSO | Maximizes the dilution factor to minimize final DMSO %. |

| Final DMSO % | ≤ 0.5% (ideal), up to 1% | Minimizes solvent toxicity and non-specific effects in biological assays. [11] |

| Dilution Method | Add DMSO stock to vortexing buffer | Prevents localized supersaturation and immediate precipitation. [9] |

| Stability Check | Incubate at assay temp; visual check | Assesses kinetic solubility and time window for the experiment. |

Final Checklist and Summary

If you are experiencing solubility issues with this compound in PBS, follow this tiered troubleshooting approach:

-

Tier 1 (Physical Methods): Have you tried vigorous vortexing, gentle warming (37°C), and allowing sufficient time for dissolution?

-

Tier 2 (Chemical Environment - pH): Have you verified the pH of your PBS and tested if lowering the pH improves solubility?

-

Tier 3 (Chemical Environment - Buffer Composition): Have you tested a chloride-free buffer to rule out the common-ion effect?

-

Tier 4 (Advanced Strategy): Have you tried preparing a concentrated stock in DMSO and diluting it into your final PBS solution with a final DMSO concentration of ≤ 0.5%?

By systematically working through these steps, you can identify the root cause of the solubility issue and develop a robust and reproducible protocol for your experiments.

References

-

Bhal, S. K., Kassam, K., Peirson, I. G., & Tice, T. R. (2007). Compound solubility measurements in early drug discovery. Drug Discovery Today. Available at: [Link]

-

Khadka, P., Ro, J., Kim, H., Kim, I., Kim, J. T., Kim, H., Cho, J. M., Yun, G., & Lee, J. (2014). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Pharmaceutical Investigation. Available at: [Link]

-

Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences. Available at: [Link]

-

Chemistry LibreTexts. (2023). Common-Ion Effect in Solubility Equilibria. Available at: [Link]

-

Wikipedia. (2023). Common-ion effect. Available at: [Link]

-

Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]

-

Ascendia Pharma. (2022). 4 Factors Affecting Solubility Of Drugs. Available at: [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]

-

University of Alberta. (n.d.). Isolation (Recovery) of amines. Available at: [Link]

-

ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Available at: [Link]

-

Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today. Available at: [Link]

-

Khan Academy. (n.d.). The common-ion effect. Available at: [Link]

-

Chemistry LibreTexts. (2025). The Effects of pH on Solubility. Available at: [Link]

Sources

- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

- 2. ijnrd.org [ijnrd.org]

- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Isolation (Recovery) [chem.ualberta.ca]

- 7. researchgate.net [researchgate.net]

- 8. lifechemicals.com [lifechemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Addressing off-target effects of 1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride

Welcome to the technical support center for 1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of working with this compound. Given its structural motifs—a pyrimidine ring linked to a piperidine core—it is likely being investigated as a kinase inhibitor. This guide focuses on addressing the primary challenge associated with this class of molecules: understanding and mitigating off-target effects to ensure data integrity and proper interpretation of experimental outcomes.

I. Compound Overview & Handling

This section provides fundamental information about this compound.

Q1: What is this compound and what is its likely mechanism of action?

A1: this compound, with CAS Number 1179369-48-2, is a synthetic organic compound.[1] Its structure, featuring a pyrimidine ring attached to a piperidine amine, is a common scaffold in the development of kinase inhibitors.[2][3] The pyrimidine moiety often acts as a hinge-binder, interacting with the ATP-binding pocket of protein kinases.[4] Therefore, it is anticipated that this compound functions as an ATP-competitive inhibitor of one or more protein kinases. The specific on-target kinase(s) must be determined empirically.

Q2: What are the recommended handling and storage conditions for this compound?

A2: As a hydrochloride salt, the compound is typically a solid. Standard laboratory safety protocols should be followed, including the use of personal protective equipment. It should be stored in a well-ventilated, dry place, and kept in a tightly sealed container.[1] For experimental use, it is crucial to prepare fresh solutions and be aware of their stability and solubility in your chosen solvent (e.g., DMSO, aqueous buffers).

II. Troubleshooting Off-Target Effects

Off-target activity is a common challenge with kinase inhibitors, potentially leading to misinterpretation of experimental results.[5] This section addresses how to identify and manage these effects.

Q3: My cells are showing a phenotype (e.g., apoptosis, cell cycle arrest) that is inconsistent with the known function of my target kinase. Could this be an off-target effect?

A3: Yes, this is a classic indication of off-target activity. While your compound may inhibit your primary target, it could also be modulating the activity of other kinases or proteins, leading to unexpected biological responses.[5] Kinase inhibitors are known to have off-target effects that can activate or inhibit other signaling pathways.[2]

To investigate this, a systematic approach is required to de-risk your observations. The following workflow is recommended:

Caption: Troubleshooting workflow for unexpected phenotypes.

Q4: How can I determine the full kinase selectivity profile of my compound?

A4: A broad kinase selectivity profile is essential to understand the spectrum of kinases your compound interacts with.[6] This is typically done through in vitro kinase screening panels. These services test your compound against a large number of purified kinases (often over 400) and report the degree of inhibition at a given concentration.

Table 1: Comparison of Kinase Selectivity Profiling Platforms

| Platform | Assay Principle | Output | Key Advantages |

| KINOMEscan® | Active site-directed competition binding assay (ATP-independent) | Kd (dissociation constant) | Measures true binding affinity; not affected by ATP concentration.[7] |

| KinaseProfiler™ | Radiometric or TR-FRET activity assays (ATP-dependent) | % Inhibition or IC50 | Measures functional inhibition of kinase activity.[8] |

| NanoBRET® TE | Bioluminescence Resonance Energy Transfer in live cells | IC50 | Provides a measure of target engagement in a cellular environment.[9] |

Interpreting the data from these panels is crucial. A "selective" inhibitor is not necessarily one that hits only a single target, but rather one with a significant potency window between its intended target and its off-targets.

Q5: My compound is potent in a biochemical assay but shows weaker activity in my cell-based assays. What could be the reason?

A5: This discrepancy is common and can be attributed to several factors:

-

Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

-

High Intracellular ATP: Most kinase inhibitors are ATP-competitive. The high concentration of ATP in cells (millimolar range) can outcompete the inhibitor, leading to a rightward shift in the IC50 value compared to biochemical assays, which often use lower, Km-level ATP concentrations.[5]

-

Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein.

-

Compound Stability and Metabolism: The compound may be unstable in the cellular environment or rapidly metabolized.

To address this, it is critical to confirm that your compound is engaging with its intended target within the cell.

III. Experimental Protocols for Target Validation and Off-Target Identification

This section provides detailed methodologies for key experiments to validate on-target and identify off-target effects.

Protocol 1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[10][11]

Experimental Workflow:

Caption: CETSA experimental workflow.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with this compound or vehicle control (e.g., DMSO) for a predetermined time.

-

Heating: After treatment, harvest the cells, wash, and resuspend in a suitable buffer. Aliquot the cell suspension into a PCR plate. Heat the plate in a thermal cycler with a temperature gradient for 3 minutes.[11]

-

Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins.

-

Detection: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using Western blotting, ELISA, or mass spectrometry.

-

Data Analysis: Quantify the protein bands and plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.

Troubleshooting CETSA:

| Issue | Possible Cause | Solution |

| No thermal shift observed | Compound is not cell-permeable or does not bind the target in cells. | Confirm cell permeability. Increase compound concentration.[11] |

| Incorrect temperature range. | Optimize the temperature gradient based on the known or predicted stability of the target protein. | |

| High variability between replicates | Inconsistent heating/cooling. | Ensure uniform heating and cooling across the plate.[11] |

| Incomplete cell lysis. | Optimize the lysis procedure. |

Protocol 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method to quantify compound binding to a target protein. It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy acceptor.[12]

Step-by-Step Methodology:

-

Cell Preparation: Transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase. Plate the transfected cells in a white, opaque 96- or 384-well plate.[13]

-

Compound Addition: Prepare serial dilutions of this compound. Add the compound dilutions to the cells.

-

Tracer and Substrate Addition: Add the NanoBRET™ tracer (a fluorescent ligand for the target) and the NanoLuc® substrate to the wells.

-

Signal Detection: Incubate for a specified period and measure the donor (luciferase) and acceptor (tracer) emission signals using a luminometer capable of detecting both wavelengths.

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer and thus, target engagement.

Troubleshooting NanoBRET™:

| Issue | Possible Cause | Solution |

| Low BRET signal | Low expression of the fusion protein. | Optimize transfection conditions to increase protein expression.[12] |

| Inefficient interaction between the tracer and the target. | Use a different tracer or optimize the tracer concentration. | |

| High background signal | Overexpression of the fusion protein leading to non-specific interactions. | Reduce the amount of plasmid DNA used for transfection.[12] |

Protocol 3: Validating Off-Target Effects using In-Cell Western

Once a kinome scan identifies potential off-targets, it is crucial to validate these in a cellular context. An In-Cell Western (ICW) allows for the quantification of phosphorylation of the off-target kinase or its downstream substrates in response to your compound.[14]

Step-by-Step Methodology:

-

Cell Treatment: Plate cells in a 96- or 384-well plate. Treat with a dose-response of this compound. Include appropriate positive and negative controls (e.g., a known inhibitor of the off-target kinase).

-

Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize with a detergent (e.g., Triton X-100).[14]

-

Blocking and Antibody Incubation: Block non-specific binding sites. Incubate with a primary antibody specific to a phosphorylated residue on the off-target kinase or its substrate.

-

Secondary Antibody and Detection: Incubate with an infrared dye-conjugated secondary antibody. Scan the plate using an infrared imaging system.[14]

-

Data Analysis: Quantify the fluorescence intensity in each well. A dose-dependent decrease in phosphorylation of the off-target pathway confirms cellular activity.

IV. Frequently Asked Questions (FAQs)

Q6: What are common off-target kinases for pyrimidine-based inhibitors?

A6: While the off-target profile is specific to each compound, pyrimidine-based inhibitors have been reported to interact with a range of kinases, including but not limited to CDKs, VEGFR, and others, due to the conserved nature of the ATP-binding pocket.[2] A broad kinome scan is the most definitive way to determine the specific off-target profile.

Q7: Can off-target effects be beneficial?

A7: Yes, in some cases, off-target effects can lead to beneficial polypharmacology, where a single compound modulates multiple targets to achieve a therapeutic effect.[6] However, this must be carefully characterized and distinguished from unintended side effects.

Q8: How do I choose the right concentration of the compound for my experiments?

A8: Start with a dose-response curve in your primary cellular assay to determine the EC50. For target engagement and off-target validation assays, it is often recommended to use concentrations at and above the EC50 (e.g., 1x, 10x, and 100x EC50) to assess the concentration-dependence of the effects. For CETSA, saturating concentrations are often needed.[11]

Q9: What should I do if my compound is not soluble in my assay buffer?

A9: The hydrochloride salt form is generally intended to improve aqueous solubility. However, if you encounter solubility issues, you may need to adjust the pH of your buffer or use a co-solvent. Always determine the maximum tolerated solvent concentration (e.g., DMSO) for your cell line, as high concentrations can be toxic.

This technical guide provides a framework for addressing the common challenges associated with the use of this compound, with a focus on off-target effects. By employing a systematic and multi-faceted experimental approach, researchers can gain a clearer understanding of the compound's mechanism of action and ensure the reliability of their findings.